Cas no 2227866-45-5 ((1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol)

(1R)-3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a pyridine moiety with a methyl substituent at the 6-position. This compound is of interest in pharmaceutical and synthetic chemistry due to its stereospecific configuration, which is critical for applications in asymmetric synthesis and drug development. The presence of both amino and hydroxyl functional groups enhances its utility as a versatile intermediate for constructing complex molecules, particularly in the synthesis of bioactive compounds. Its well-defined stereochemistry ensures high selectivity in reactions, making it valuable for enantioselective transformations. The structural features also suggest potential utility in ligand design for catalytic systems.
(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol structure
2227866-45-5 structure
商品名:(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol
CAS番号:2227866-45-5
MF:C9H14N2O
メガワット:166.220262050629
CID:6155156
PubChem ID:96737289

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol
    • EN300-1758025
    • 2227866-45-5
    • インチ: 1S/C9H14N2O/c1-7-2-3-8(6-11-7)9(12)4-5-10/h2-3,6,9,12H,4-5,10H2,1H3/t9-/m1/s1
    • InChIKey: UFSQYTPRWOAHBT-SECBINFHSA-N
    • ほほえんだ: O[C@@H](C1C=NC(C)=CC=1)CCN

計算された属性

  • せいみつぶんしりょう: 166.110613074g/mol
  • どういたいしつりょう: 166.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1758025-0.25g
(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol
2227866-45-5
0.25g
$1591.0 2023-09-20
Enamine
EN300-1758025-2.5g
(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol
2227866-45-5
2.5g
$3389.0 2023-09-20
Enamine
EN300-1758025-5g
(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol
2227866-45-5
5g
$5014.0 2023-09-20
Enamine
EN300-1758025-5.0g
(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol
2227866-45-5
5g
$5014.0 2023-06-03
Enamine
EN300-1758025-0.05g
(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol
2227866-45-5
0.05g
$1452.0 2023-09-20
Enamine
EN300-1758025-0.5g
(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol
2227866-45-5
0.5g
$1660.0 2023-09-20
Enamine
EN300-1758025-1g
(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol
2227866-45-5
1g
$1729.0 2023-09-20
Enamine
EN300-1758025-10g
(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol
2227866-45-5
10g
$7435.0 2023-09-20
Enamine
EN300-1758025-1.0g
(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol
2227866-45-5
1g
$1729.0 2023-06-03
Enamine
EN300-1758025-0.1g
(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol
2227866-45-5
0.1g
$1521.0 2023-09-20

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol 関連文献

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-olに関する追加情報

Chemical Profile of (1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol (CAS No. 2227866-45-5)

(1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol, identified by its CAS number 2227866-45-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a chiral center and a pyridine moiety, has garnered attention due to its potential applications in drug discovery and development. The unique structural attributes of this compound make it a valuable candidate for further investigation, particularly in the context of modulating biological pathways relevant to human health.

The< strong> molecular structure of (1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol consists of a propyl chain substituted with an amino group at the third carbon and a 6-methylpyridine ring attached to the first carbon. This configuration introduces both flexibility and specificity, allowing for interactions with biological targets such as enzymes and receptors. The presence of the< strong> chiral center at the first carbon ensures that this compound exists as a single enantiomer, which is crucial for pharmacological applications where stereochemistry plays a pivotal role.

In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems. The< strong> pyridine ring in (1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol suggests potential interactions with neurological pathways, making it a candidate for research into central nervous system disorders. Studies have begun to explore its< strong> pharmacological properties, particularly in relation to its ability to interact with monoamine transporters and receptors. Preliminary findings indicate that this compound may exhibit< strong> neuroprotective effects, which could be relevant for conditions such as Alzheimer's disease and Parkinson's disease.

The< strong> synthesis of (1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of< strong> asymmetric synthesis techniques allows for the efficient production of the desired enantiomer. Advances in catalytic methods have further refined the process, making it more scalable and cost-effective. These improvements are essential for transitioning from laboratory-scale research to larger-scale production, which is necessary for clinical trials and commercial applications.

The< strong> biological activity of this compound has been the focus of several recent studies. Researchers have investigated its interactions with various enzymes and receptors, including those involved in neurotransmitter metabolism. Initial experiments suggest that (1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol may inhibit the activity of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as serotonin and dopamine. By modulating MAO activity, this compound could potentially increase levels of these critical neurotransmitters, offering therapeutic benefits for neurological disorders.

In addition to its potential neurological applications, (1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol has also been explored for its< strong> anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and autoimmune conditions. Studies have shown that compounds with pyridine scaffolds can interact with inflammatory pathways, leading to reduced pro-inflammatory cytokine production. The specific arrangement of atoms in (1R)-3-amino-1-(6-methylpyridin-3-y]propan-l -ol may contribute to its ability to modulate these pathways effectively.

The< strong> chemical stability of this compound is another important consideration in its development as a pharmaceutical agent. Stability under various storage conditions, including temperature and humidity, must be assessed to ensure long-term viability. Additionally, compatibility with other substances used in drug formulations must be evaluated to avoid degradation or adverse interactions. These factors are critical for ensuring that the final product remains effective throughout its shelf life.

Ethical considerations are also paramount in the development of new pharmaceuticals. The< strong> safety profile of (1R)-3-amino-l-(6-methylpyridin -3 -y]propan-l -ol must be thoroughly evaluated through preclinical studies before human trials can begin. This includes assessing potential toxicity, side effects, and interactions with other medications. Transparent reporting of research findings is essential for building trust among stakeholders and ensuring responsible development practices.

The future directions for research on (1R)-3-amino-l-(6-methylpyridin -3 -y]propan-l -ol are promising, with several avenues for further exploration. Investigating its mechanism of action at a molecular level could provide insights into how it interacts with biological targets and elicits therapeutic effects. Additionally, studying its efficacy in animal models could help validate its potential for treating neurological and inflammatory disorders in humans.

In conclusion, (lR)-3-amino-l-(6-methylpyridin -s -y]propan-l -ol (CAS No. 2227866-S5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities.< strong>Molecular modeling studies and experimental data suggest that this compound may have therapeutic applications in areas such as neurology and inflammation.< strong>Ongoing research is essential to fully understand its pharmacological properties and develop it into a safe and effective drug candidate.

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